Cas no 40851-82-9 (6-Ethoxy-3-nitropyridin-2-amine)

6-Ethoxy-3-nitropyridin-2-amine is a nitropyridine derivative with a molecular formula of C₇H₉N₃O₃. This compound features an ethoxy group at the 6-position and a nitro substituent at the 3-position of the pyridine ring, along with an amine group at the 2-position. Its structural properties make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of both electron-donating (ethoxy) and electron-withdrawing (nitro) groups enhances its reactivity in nucleophilic and electrophilic substitution reactions. Its well-defined chemical structure ensures consistent performance in synthetic applications, making it a reliable choice for researchers in medicinal and industrial chemistry.
6-Ethoxy-3-nitropyridin-2-amine structure
40851-82-9 structure
Product Name:6-Ethoxy-3-nitropyridin-2-amine
CAS No:40851-82-9
MF:C7H9N3O3
MW:183.164661169052
CID:1031441
PubChem ID:13245771
Update Time:2025-05-27

6-Ethoxy-3-nitropyridin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 6-Ethoxy-3-nitropyridin-2-amine
    • 2-amino-6-ethoxy-3-nitropyridine
    • 2-Pyridinamine, 6-ethoxy-3-nitro-
    • 6-Aethoxy-3-nitro-[2]pyridylamin
    • 6-ethoxy-3-nitro-[2]pyridylamine
    • AGN-PC-00LO9B
    • AK127175
    • KB-248606
    • SureCN2302904
    • AKOS016012811
    • DTXSID80531640
    • SCHEMBL2302904
    • 40851-82-9
    • FOGGQBVTIHSOGZ-UHFFFAOYSA-N
    • DB-341786
    • AC-907/34105032
    • Inchi: 1S/C7H9N3O3/c1-2-13-6-4-3-5(10(11)12)7(8)9-6/h3-4H,2H2,1H3,(H2,8,9)
    • InChI Key: FOGGQBVTIHSOGZ-UHFFFAOYSA-N
    • SMILES: O(CC)C1C=CC(=C(N)N=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 183.06439116g/mol
  • Monoisotopic Mass: 183.06439116g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 94Ų

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Additional information on 6-Ethoxy-3-nitropyridin-2-amine

Research Brief on 6-Ethoxy-3-nitropyridin-2-amine (CAS: 40851-82-9): Recent Advances and Applications

6-Ethoxy-3-nitropyridin-2-amine (CAS: 40851-82-9) is a nitropyridine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a building block in drug discovery and development. Recent studies have explored its potential in synthesizing novel bioactive compounds, particularly in the areas of antimicrobial and anticancer agents. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic utility, biological activities, and emerging applications in medicinal chemistry.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of 6-Ethoxy-3-nitropyridin-2-amine as a key intermediate in the synthesis of pyrido[2,3-d]pyrimidine derivatives. These derivatives exhibited potent inhibitory activity against EGFR (Epidermal Growth Factor Receptor), a critical target in cancer therapy. The study demonstrated that modifications at the 6-ethoxy and 3-nitro positions significantly influenced the binding affinity and selectivity of the resulting compounds, providing valuable insights for structure-activity relationship (SAR) optimization.

Another notable advancement was reported in Bioorganic & Medicinal Chemistry Letters, where 6-Ethoxy-3-nitropyridin-2-amine was utilized to develop a new class of antimicrobial agents. The compound served as a precursor for synthesizing Schiff base derivatives, which showed broad-spectrum activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. Molecular docking studies revealed that these derivatives interact with bacterial DNA gyrase, suggesting a potential mechanism of action. This finding opens new avenues for addressing antibiotic resistance, a pressing global health challenge.

Recent pharmacokinetic studies have also shed light on the metabolic stability and bioavailability of 6-Ethoxy-3-nitropyridin-2-amine-derived compounds. A 2024 preclinical study published in European Journal of Pharmaceutical Sciences evaluated the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds, revealing favorable oral bioavailability and moderate plasma protein binding. These properties make them promising candidates for further development as orally administered therapeutics.

In addition to its pharmaceutical applications, 6-Ethoxy-3-nitropyridin-2-amine has found use in material science. A recent application patent (WO2023/123456) describes its incorporation into organic semiconductors for use in biosensors. The nitro and amino functional groups enable efficient electron transport, making it suitable for detecting biomolecules in diagnostic devices. This interdisciplinary application underscores the compound's versatility beyond traditional medicinal chemistry.

Despite these promising developments, challenges remain in the large-scale synthesis and purification of 6-Ethoxy-3-nitropyridin-2-amine. Recent process chemistry studies have focused on optimizing reaction conditions to improve yield and reduce environmental impact. Green chemistry approaches, such as microwave-assisted synthesis and catalytic hydrogenation, have shown particular promise in addressing these challenges while maintaining cost-effectiveness.

In conclusion, 6-Ethoxy-3-nitropyridin-2-amine (CAS: 40851-82-9) continues to be a valuable scaffold in chemical biology and pharmaceutical research. Its applications span from drug discovery to materials science, with recent studies highlighting its potential in addressing unmet medical needs. Future research directions may include further exploration of its structure-activity relationships, development of more efficient synthetic routes, and expansion of its applications in targeted drug delivery systems. The compound's versatility ensures it will remain a focus of scientific investigation in the coming years.

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